5-Bromo-6-iodopyridin-3-amine
Overview
Description
5-Bromo-6-iodopyridin-3-amine: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and iodo groups. This compound is of significant interest in the fields of pharmaceuticals and chemical research due to its unique structural properties and reactivity. It serves as an important intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors used in cancer chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodopyridin-3-amine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination .
-
Bromination:
- Reagent: N-Bromosuccinimide (NBS)
- Solvent: Acetone
- Conditions: The reaction is carried out at 10°C with N-Bromosuccinimide added dropwise to a solution of 2-aminopyridine in acetone over 30 minutes .
-
Iodination:
- Reagent: Iodine
- Solvent: Acetone
- Conditions: The brominated product is then treated with iodine under controlled conditions to yield this compound .
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. The bromination step achieves a yield of 95.0%, while the iodination step achieves a yield of 73.7% . The process also includes steps to recycle materials and minimize by-products, making it commercially viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-iodopyridin-3-amine undergoes various chemical reactions, including:
-
Substitution Reactions:
Amination: The compound can undergo amination reactions, where the bromo or iodo groups are replaced by amino groups.
Halogen Exchange: The bromo or iodo groups can be exchanged with other halogens or functional groups using appropriate reagents.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Copper Catalysts: Used for amination reactions.
Palladium Catalysts: Used for various coupling reactions.
Iodine and Bromine: Used for halogen exchange reactions
Major Products:
Scientific Research Applications
5-Bromo-6-iodopyridin-3-amine has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the preparation of various heterocyclic compounds .
-
Biology:
- Utilized in the study of enzyme inhibitors and receptor modulators.
- Plays a role in the development of new biochemical assays .
-
Medicine:
-
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodopyridin-3-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
-
Pathways Involved:
Comparison with Similar Compounds
2-Amino-5-bromo-3-iodopyridine: Similar structure but different substitution pattern.
5-Bromo-2-iodopyridine: Lacks the amino group, leading to different reactivity and applications.
2-Amino-3,5-dibromopyridine: Contains two bromo groups instead of one bromo and one iodo group.
Uniqueness:
Properties
IUPAC Name |
5-bromo-6-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQACFNDBYELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.